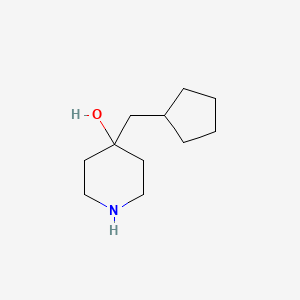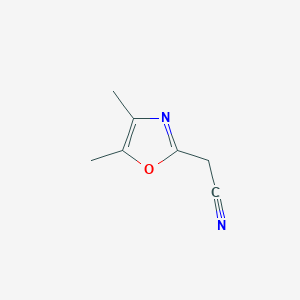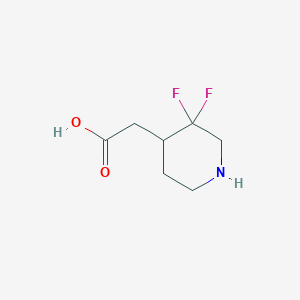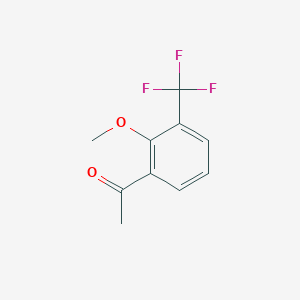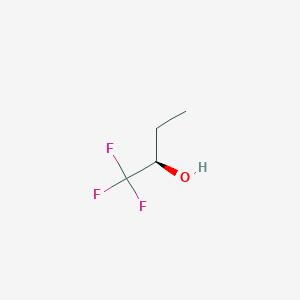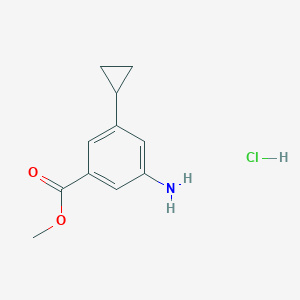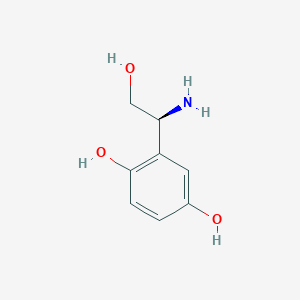![molecular formula C11H15N3 B13589829 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-amine](/img/structure/B13589829.png)
4-(1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-amine is a heterocyclic compound that belongs to the class of pyrrolopyridines. These compounds are characterized by a pyrrole ring fused to a pyridine ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, particularly in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-amine typically involves the formation of the pyrrolopyridine core followed by the introduction of the butan-2-amine side chain. One common method involves the cyclization of a pyrrole derivative with a pyridine derivative under specific conditions. For example, the reaction may be carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of biological pathways and as a probe for investigating enzyme activities.
Medicine: It has potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in disease processes.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
1H-pyrazolo[3,4-b]pyridines: These compounds have a similar bicyclic structure but differ in the position of the nitrogen atoms.
4-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine: This compound has a methoxy group and a pyrimidine ring, making it structurally similar but functionally distinct.
Uniqueness: 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-amine is unique due to its specific substitution pattern and the presence of the butan-2-amine side chain. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H15N3 |
|---|---|
Molecular Weight |
189.26 g/mol |
IUPAC Name |
4-(1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-amine |
InChI |
InChI=1S/C11H15N3/c1-8(12)4-5-9-7-14-11-10(9)3-2-6-13-11/h2-3,6-8H,4-5,12H2,1H3,(H,13,14) |
InChI Key |
VCGHSRINYZUCNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CNC2=C1C=CC=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


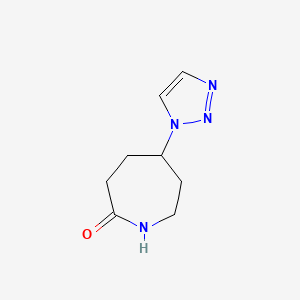
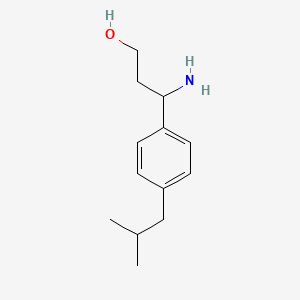

![3-(difluoromethyl)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazolehydrochloride](/img/structure/B13589759.png)

